molecular formula C13H16O5 B13203670 (1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid

(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13203670
M. Wt: 252.26 g/mol
InChI Key: VZFUTOAIIOSGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane ring structure and the presence of a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile under UV light or high-pressure conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the cyclobutane ring with a 3,4-dimethoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4), borane

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group

    Reduction: Formation of an alcohol from the carboxylic acid group

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with biological molecules, potentially modulating their activity. The 3,4-dimethoxyphenyl group may also contribute to its biological effects by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    (1S,3s)-1-(3,4-dihydroxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with hydroxyl groups instead of methoxy groups on the phenyl ring.

    (1S,3s)-1-(3,4-dimethoxyphenyl)-3-aminocyclobutane-1-carboxylic acid: Similar structure but with an amino group instead of a hydroxyl group on the cyclobutane ring.

Uniqueness

(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of both methoxy groups on the phenyl ring and the hydroxyl group on the cyclobutane ring. These functional groups confer distinct chemical reactivity and biological activity, making the compound valuable for various applications in research and industry.

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O5/c1-17-10-4-3-8(5-11(10)18-2)13(12(15)16)6-9(14)7-13/h3-5,9,14H,6-7H2,1-2H3,(H,15,16)

InChI Key

VZFUTOAIIOSGCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC(C2)O)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.